C.I. Mordant Black 13
Overview
Description
CIThis compound is known for its ability to form strong complexes with metal ions, which enhances its dyeing properties, making it a popular choice for dyeing wool, silk, and nylon fabrics. The dye is characterized by its blue-gray to black color and is soluble in water, Cellosolve, and slightly soluble in acetone and ethanol .
Scientific Research Applications
C.I. Mordant Black 13 has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various chemical reactions and studies involving metal ions.
Biology: Employed as a staining agent for biological tissues, helping in the visualization of cellular structures.
Medicine: Utilized in histological studies to stain tissues and identify specific cellular components.
Industry: Widely used in the textile industry for dyeing fabrics, especially wool, silk, and nylon.
Mechanism of Action
Safety and Hazards
Future Directions
In a study, new visible light harvesting dyes (MBR1–MBR5) were designed as efficient materials with silyl based anchoring abilities on semiconducting units for future dye-solar cells applications . The goal of the current study is to forecast the development of novel NLO materials with a D-π-A Semiconductor design that use semiconductors as anchoring groups to adhere to a surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Mordant Black 13 can be synthesized through two primary methods:
Method 1: Condensation of 1,2,4-trihydroxyanthracene-9,10-dione with aniline in the presence of boric acid, followed by sulfonation and conversion into the sodium salt.
Method 2: Condensation of 2-bromo-1,4-dihydroxyanthracene-9,10-dione or 2-chloro-1,4-dihydroxyanthracene-9,10-dione with aniline, followed by sulfonation.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, ensuring high purity and yield. The process typically includes steps such as:
Condensation Reaction: Mixing the starting materials under controlled temperature and pressure conditions.
Sulfonation: Adding sulfonating agents to introduce sulfonic acid groups.
Neutralization: Converting the sulfonic acid groups into their sodium salt form.
Purification: Removing impurities through filtration and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different products.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc dust.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the dye.
Reduction Products: Reduced forms of the dye with altered chromophoric properties.
Substitution Products: Modified dyes with different functional groups.
Comparison with Similar Compounds
Mordant Black 17: Another mono sulphonated aromatic azo compound with similar dyeing properties.
Mordant Red B: A related dye used for similar applications in the textile industry.
Uniqueness: C.I. Mordant Black 13 is unique due to its specific molecular structure, which allows it to form strong complexes with metal ions, enhancing its dyeing properties. Its solubility in various solvents and its ability to dye multiple types of fabrics make it a versatile and valuable dye in the textile industry .
Properties
IUPAC Name |
disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUCPERXCODTAQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061669 | |
Record name | C.I. Mordant Black 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-21-6, 85455-48-7 | |
Record name | C.I. Mordant Black 13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Mordant Black 13 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Mordant Black 13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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